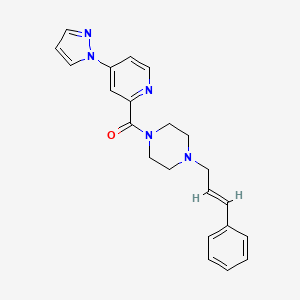![molecular formula C21H26N6O3S B2502404 [4-[(3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepan-1-yl]-(5-methyl-1-phenylpyrazol-4-yl)methanone CAS No. 2034207-90-2](/img/no-structure.png)
[4-[(3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepan-1-yl]-(5-methyl-1-phenylpyrazol-4-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-[(3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepan-1-yl]-(5-methyl-1-phenylpyrazol-4-yl)methanone is a useful research compound. Its molecular formula is C21H26N6O3S and its molecular weight is 442.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
N-Alkylation and Arylation of Pyrazoles : Research has explored the alkylation and arylation of unsymmetrical pyrazoles, which includes derivatives similar to the compound . These processes involve modifications to the pyrazole core, impacting the compound's reactivity and potential applications in further chemical synthesis (Grimmett et al., 1979).
Synthesis of Aryl Methanone Derivatives : A study on the synthesis and biological activities of N-phenylpyrazolyl aryl methanones derivatives, which include sulfonyl groups, has been reported. These compounds, bearing structural resemblance to the one , show potential herbicidal and insecticidal activities, highlighting the diverse functional capabilities of these molecules (Wang et al., 2015).
Biological Activity and Applications
Sensor Applications : The development of Schiff bases derived from aminopyrazoles demonstrates their application as colorimetric sensors for metal ions. These findings suggest that similar pyrazole derivatives could serve as selective sensors or indicators in chemical and biological assays (Soufeena & Aravindakshan, 2019).
CNS Depressant Properties : The synthesis of compounds structurally related to the query compound has been linked to central nervous system depressant activity. These studies provide insight into the potential therapeutic applications of such compounds in neurological disorders or as pharmacological tools (Butler et al., 1984).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound [4-[(3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepan-1-yl]-(5-methyl-1-phenylpyrazol-4-yl)methanone involves the reaction of two key starting materials, namely 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride and 5-methyl-1-phenylpyrazol-4-ylmethylamine, followed by a series of steps to form the final product.", "Starting Materials": [ "3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride", "5-methyl-1-phenylpyrazol-4-ylmethylamine", "1,4-diazepane", "Sodium hydroxide", "Methanol", "Chloroform", "Acetic acid", "Sodium bicarbonate", "Water" ], "Reaction": [ "Step 1: 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride is reacted with 1,4-diazepane in the presence of sodium hydroxide to form the intermediate [4-[(3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepan-1-yl] chloride.", "Step 2: The intermediate [4-[(3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepan-1-yl] chloride is then reacted with 5-methyl-1-phenylpyrazol-4-ylmethylamine in the presence of methanol to form the intermediate [4-[(3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepan-1-yl]-(5-methyl-1-phenylpyrazol-4-yl)methylamine.", "Step 3: The intermediate [4-[(3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepan-1-yl]-(5-methyl-1-phenylpyrazol-4-yl)methylamine is then treated with chloroform and acetic acid to form the intermediate [4-[(3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepan-1-yl]-(5-methyl-1-phenylpyrazol-4-yl)methanone.", "Step 4: The intermediate [4-[(3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepan-1-yl]-(5-methyl-1-phenylpyrazol-4-yl)methanone is then treated with sodium bicarbonate and water to obtain the final product [4-[(3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepan-1-yl]-(5-methyl-1-phenylpyrazol-4-yl)methanone." ] } | |
CAS-Nummer |
2034207-90-2 |
Molekularformel |
C21H26N6O3S |
Molekulargewicht |
442.54 |
IUPAC-Name |
[4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepan-1-yl]-(5-methyl-1-phenylpyrazol-4-yl)methanone |
InChI |
InChI=1S/C21H26N6O3S/c1-15-20(16(2)24-23-15)31(29,30)26-11-7-10-25(12-13-26)21(28)19-14-22-27(17(19)3)18-8-5-4-6-9-18/h4-6,8-9,14H,7,10-13H2,1-3H3,(H,23,24) |
InChI-Schlüssel |
WAIBYMIROYSPGO-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NN1)C)S(=O)(=O)N2CCCN(CC2)C(=O)C3=C(N(N=C3)C4=CC=CC=C4)C |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Phenyl[3-(piperidin-4-yl)-1,2,4-oxadiazol-5-yl]methyl acetate](/img/structure/B2502321.png)
![2-(1-Amino-2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}ethylidene)malononitrile](/img/structure/B2502322.png)
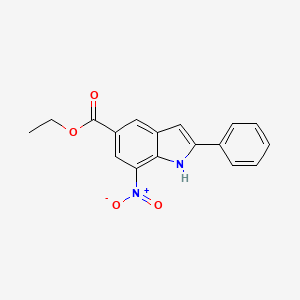
![5-Tert-butyl-3-(4-chlorophenyl)-7-(3,5-dimethylpyrazol-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2502324.png)
![Ethyl 1-((3,4-dimethoxyphenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2502327.png)
![2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2502329.png)
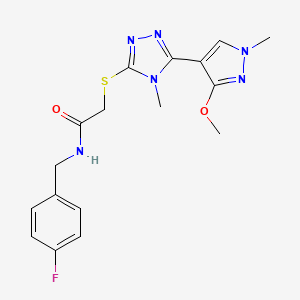
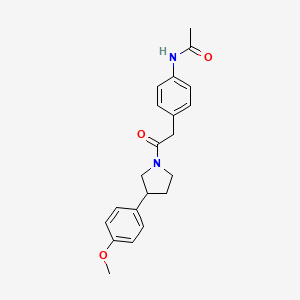
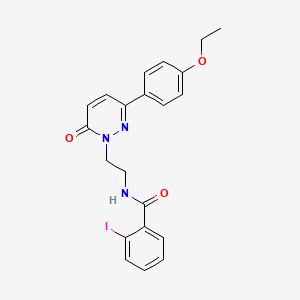
![2-[(3-methoxyphenyl)methanesulfinyl]-1H-1,3-benzodiazol-6-amine dihydrochloride](/img/structure/B2502335.png)

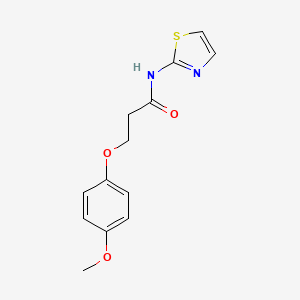
![3-(4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(2-chlorobenzyl)propanamide](/img/structure/B2502341.png)
